4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide
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Description
4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C22H18N4O6S2 and its molecular weight is 498.53. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis and Antibacterial Activity
Research on related heterocyclic compounds, like the furan and thiazole derivatives, reveals their significance in synthesizing novel compounds with potential biological activities. For instance, Patel, Patel, and Shah (2015) synthesized N-(benzo[d]thiazol-2-yl)-2-(3-(furan-2-yl)-[1,2,4] triazolo [3,4-b][1,3,4]thiadiazol-6-yl)benzamide derivatives, demonstrating their antibacterial and antifungal properties against various microorganisms (Patel, Patel, & Shah, 2015).
Anticancer Activity
Benzamide derivatives that include thiazole and furan rings, similar to the query compound, have been evaluated for their anticancer properties. Ravinaik et al. (2021) designed and synthesized substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides. These compounds exhibited moderate to excellent anticancer activity against various cancer cell lines, suggesting the potential of similar compounds in cancer treatment (Ravinaik et al., 2021).
Corrosion Inhibition
Another application of similar compounds is in corrosion inhibition. Raphael Palayoor et al. (2017) synthesized heterocyclic semicarbazones with furan and nitrophenyl components and tested their efficacy in protecting carbon steel in an acidic medium. They found that these compounds exhibited significant inhibition efficiency, highlighting their potential in industrial applications (Raphael Palayoor et al., 2017).
Inhibition of Enzymes and Receptors
Compounds containing furan and thiazole rings have also been studied for their enzyme and receptor inhibition capabilities. Alnabulsi et al. (2018) evaluated furan-amidine analogues for their inhibition of the NQO2 enzyme, which is of interest in cancer chemotherapy and malaria treatment. Their findings demonstrate the potential of similar compounds in developing new therapeutic agents (Alnabulsi et al., 2018).
Supramolecular Gelators
Yadav and Ballabh (2020) synthesized N-(thiazol-2-yl) benzamide derivatives and investigated their gelation behavior, revealing the importance of methyl functionality and multiple non-covalent interactions in gelation. This research suggests potential applications of similar compounds in material science and nanotechnology (Yadav & Ballabh, 2020).
Properties
IUPAC Name |
4-[furan-2-ylmethyl(methyl)sulfamoyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O6S2/c1-25(13-18-3-2-12-32-18)34(30,31)19-10-6-16(7-11-19)21(27)24-22-23-20(14-33-22)15-4-8-17(9-5-15)26(28)29/h2-12,14H,13H2,1H3,(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCRXPFFWNKURX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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